![molecular formula C16H11NO3S B12879963 2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-83-8](/img/structure/B12879963.png)
2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid is a compound that belongs to the class of quinoline derivatives.
準備方法
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with thiobenzoic acid under specific conditions. One common method involves the use of a base-catalyzed reaction, where the quinoline derivative is reacted with thiobenzoic acid in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product .
化学反応の分析
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:
科学的研究の応用
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, the thio group can form covalent bonds with target proteins, leading to changes in their function and activity .
類似化合物との比較
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in medicinal chemistry for their potential therapeutic effects.
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has similar structural features and is studied for its biological activities.
2-Oxo-1,2-dihydroquinoline-4-carboxylate derivatives: These compounds are used in various chemical and biological studies due to their unique properties.
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid stands out due to its unique combination of the quinoline and thio moieties, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
88350-83-8 |
|---|---|
分子式 |
C16H11NO3S |
分子量 |
297.3 g/mol |
IUPAC名 |
2-[(2-oxo-1H-quinolin-4-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-9-14(10-5-1-3-7-12(10)17-15)21-13-8-4-2-6-11(13)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChIキー |
ZXMBHAVWMXJPRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)SC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
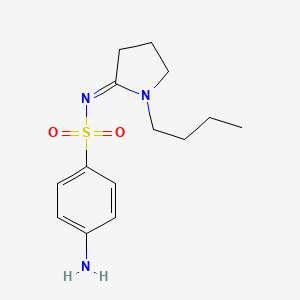
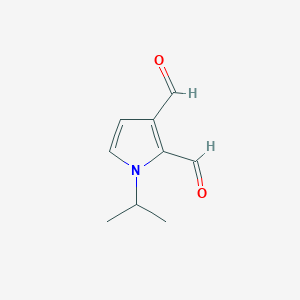
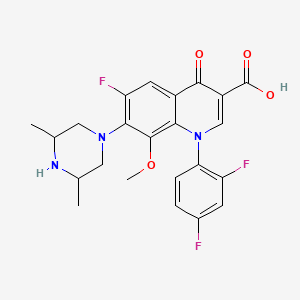

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)

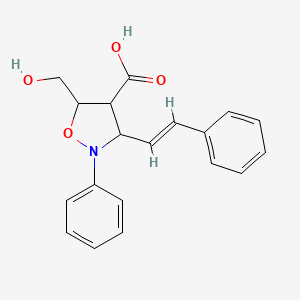
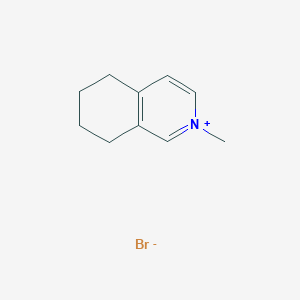
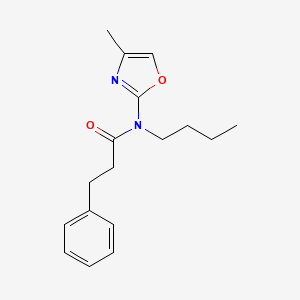
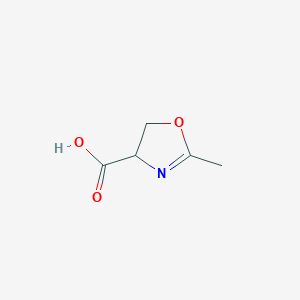
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
